molecular formula C11H16ClNO2 B1618952 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one hydrochloride CAS No. 2125-51-1

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one hydrochloride

Cat. No. B1618952
CAS RN: 2125-51-1
M. Wt: 229.7 g/mol
InChI Key: IMFSZDLAAPZFDY-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one hydrochloride, also known as DMAP, is a versatile organic compound that has a wide range of applications in organic synthesis. It is a useful reagent for the formation of amides, carboxylic acid derivatives, and a variety of other organic compounds. DMAP is a white, crystalline solid that is soluble in water and organic solvents. It is a highly reactive compound that is used in a variety of laboratory and industrial processes.

Scientific Research Applications

Chemical Synthesis and Structural Diversity

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one hydrochloride serves as a starting material in various chemical reactions, such as alkylation and ring closure, to generate a diverse library of compounds. These reactions have led to the synthesis of dithiocarbamates, thioethers, ketones, and various nitrogen-containing heterocycles (Roman, 2013).

Nonlinear Optical Properties

Research into the nonlinear optical properties of compounds derived from 3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one hydrochloride has been conducted. These properties are significant for potential applications in optical devices like optical limiters (Rahulan et al., 2014).

Drug Development

This compound has been explored in drug development, particularly as a nonpeptide agonist for specific receptors. Such studies are crucial for developing new pharmacological tools and drug leads (Croston et al., 2002).

Reactivity with Phosphorus Reagents

The reactivity of derivatives of 3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one hydrochloride with phosphorus reagents has been studied, leading to the synthesis of novel phosphonates and oxathiaphosphinines. Such reactions expand the utility of this compound in synthetic chemistry (Ali et al., 2019).

DNA Interaction Studies

The interaction of Mannich base derivatives of this compound with DNA has been investigated using electrochemical methods. Such studies are crucial for understanding the potential of these compounds as drug candidates or DNA-targeted agents (Istanbullu et al., 2017).

Fluorophore Applications

The compound has been utilized in synthesizing fluorophores, which are important in various scientific applications such as probes in micelle studies and in understanding solvatochromic properties (Khan et al., 2016).

Antimicrobial and Antiradical Activities

Some derivatives of 3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one hydrochloride have been explored for their antimicrobial and antiradical activities, providing insights into their potential therapeutic applications (Čižmáriková et al., 2020).

Cancer Research

Derivatives of this compound have shown potential as cytotoxins against human colon cancer cells, indicating their significance in cancer research and potential therapeutic applications (Pati et al., 2007).

Antidepressant Potential

Studies have been conducted on derivatives for their potential as antidepressant agents, exploring their pharmacological profiles in animal models (Clark et al., 1979).

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of diverse heterocyclic compounds, such as chromones, homoisoflavones, and bischromones, demonstrating its versatility in organic synthesis (Panja et al., 2010).

Analgesic Research

Research into derivatives of this compound has explored their potential as analgesics, providing valuable insights into developing new pain management drugs (Lednicer et al., 1981).

properties

IUPAC Name

3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-12(2)8-7-11(14)9-3-5-10(13)6-4-9;/h3-6,13H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFSZDLAAPZFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC=C(C=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175501
Record name 1-Propanone, 3-(dimethylamino)-1-(4-hydroxyphenyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one hydrochloride

CAS RN

2125-51-1
Record name 1-Propanone, 3-(dimethylamino)-1-(4-hydroxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2125-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(dimethylamino)-1-(4-hydroxyphenyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002125511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2125-51-1
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propanone, 3-(dimethylamino)-1-(4-hydroxyphenyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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